molecular formula C12H25NO2 B13496632 Tert-butyl 2-aminooctanoate

Tert-butyl 2-aminooctanoate

Cat. No.: B13496632
M. Wt: 215.33 g/mol
InChI Key: LVVFBIZISWDATP-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminooctanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an amino group on the octanoate chain. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminooctanoic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminooctanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 2-aminooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of peptides and other biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminooctanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This hydrolysis is often catalyzed by esterases in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-aminohexanoate
  • Tert-butyl 2-aminodecanoate
  • Tert-butyl 2-aminododecanoate

Uniqueness

Tert-butyl 2-aminooctanoate is unique due to its specific chain length and the presence of both tert-butyl and amino groups. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

tert-butyl 2-aminooctanoate

InChI

InChI=1S/C12H25NO2/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10H,5-9,13H2,1-4H3

InChI Key

LVVFBIZISWDATP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC(C)(C)C)N

Origin of Product

United States

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